N-[(2E)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
CAS No.:
Cat. No.: VC20201811
Molecular Formula: C23H16FN5O4S
Molecular Weight: 477.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H16FN5O4S |
|---|---|
| Molecular Weight | 477.5 g/mol |
| IUPAC Name | N-[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C23H16FN5O4S/c1-12-19(22-26-20(29-33-22)14-3-7-15(24)8-4-14)34-23(25-12)27-21(30)17-11-18(32-28-17)13-5-9-16(31-2)10-6-13/h3-11H,1-2H3,(H,25,27,30) |
| Standard InChI Key | RUNFCLQDQDMGBO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC)C4=NC(=NO4)C5=CC=C(C=C5)F |
Introduction
Structural and Molecular Characterization
Molecular Architecture
The compound’s IUPAC name reflects its complex polycyclic structure, which integrates three distinct heterocyclic systems:
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A 1,3-thiazole core substituted with methyl and oxadiazole groups.
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A 1,2,4-oxadiazole ring bearing a 4-fluorophenyl moiety.
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A 1,2-oxazole unit linked to a 4-methoxyphenyl group via a carboxamide bridge.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₁₆FN₅O₄S |
| Molecular Weight | 477.5 g/mol |
| Canonical SMILES | CC1=C(SC(=N1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC)C4=NC(=NO4)C5=CC=C(C=C5)F |
| Topological Polar Surface Area | 123 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 9 |
The presence of fluorine and methoxy substituents enhances its lipophilicity and electronic polarization, critical for biological interactions .
Synthesis and Spectroscopic Characterization
Computational and Quantum Chemical Insights
Density Functional Theory (DFT) Studies
DFT calculations (B3LYP/6-311++G(d,p)) reveal:
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Electrostatic Potential (ESP): Negative potential localized on oxazole and oxadiazole rings, indicating nucleophilic sites .
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HOMO-LUMO Gap: 4.1 eV, suggesting moderate charge transfer efficiency .
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Nonlinear Optical (NLO) Properties: First hyperpolarizability (β₀) = 8.7 × 10⁻³⁰ esu, comparable to urea, indicating potential in photonic applications .
Hirshfeld Surface Analysis
Intermolecular interactions dominate the crystal packing:
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C–H⋯O (24%) and C–H⋯F (18%) contacts stabilize the lattice .
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π⋯π Stacking: Distance = 3.6 Å between thiazole and oxadiazole rings .
Pharmacological Activities and Biological Evaluation
| Activity | Analog Structure | Efficacy | Source |
|---|---|---|---|
| Antifungal | Adamantyl-thiazolo-triazolone | MIC = 6.25 µg/mL | |
| Anti-inflammatory | Thiazolidinone-oxadiazole hybrids | COX-2 IC₅₀ = 0.8 µM |
Crystallographic and Solid-State Properties
Single-crystal X-ray diffraction (SC-XRD) of related compounds shows:
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